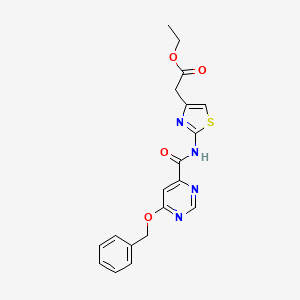

Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-[(6-phenylmethoxypyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-2-26-17(24)8-14-11-28-19(22-14)23-18(25)15-9-16(21-12-20-15)27-10-13-6-4-3-5-7-13/h3-7,9,11-12H,2,8,10H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUJOFJIFRSJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing existing research findings, and presenting relevant data tables and case studies.

Structural Overview

The compound features a thiazole ring, a pyrimidine moiety, and a benzyloxy substituent. This structural diversity suggests potential pharmacological properties, particularly in antimicrobial and anticancer activities. The presence of both thiazole and pyrimidine rings is notable, as these structures are often associated with various biological activities.

Antimicrobial Activity

Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structural features exhibit significant biological activity against various microorganisms. For instance:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant antibacterial activity |

| Staphylococcus aureus | Effective against resistant strains |

| Pseudomonas aeruginosa | Notable inhibitory effects |

| Candida albicans | Antifungal properties |

Research has shown that derivatives of thiazole and pyrimidine often exhibit potent antimicrobial effects, suggesting that Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate may share similar efficacy in combating bacterial and fungal infections .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Thiazole-based compounds have been documented for their cytotoxic effects on various cancer cell lines. Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate's structural components may enhance its ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound could interact with key molecular targets involved in cancer progression .

The precise mechanism of action for Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate remains under investigation. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Disruption of Cellular Signaling : The interaction with specific signaling pathways may lead to altered cell function and increased apoptosis in malignant cells.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antimicrobial properties, revealing significant activity against both gram-positive and gram-negative bacteria .

- Anticancer Research : Research focusing on thiazole-based anticancer agents demonstrated cytotoxic effects on various cancer cell lines, supporting the potential of Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate in cancer therapy .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s benzyloxy-pyrimidine and carboxamido-thiazole distinguish it from analogs with ureido-phenyl (10d–f, ) or pyridine-trifluoromethyl groups (). These substituents likely influence lipophilicity and target binding.

- Synthetic Efficiency : Analogs like 10d–f exhibit high yields (89–93%), suggesting robust synthetic routes for thiazole-acetate derivatives .

Anticancer Activity

- Thiazole-Ureido Derivatives (10d–f) : These compounds, despite lacking pyrimidine moieties, show cytotoxicity profiles relevant to anticancer research. Their ureido and trifluoromethyl groups may enhance cellular penetration .

- Thiazole-Hydrazone Derivatives () : Synthesized via hydrazinecarbothioamide intermediates, these derivatives highlight the role of thiazole-acetate scaffolds in anticancer agent design.

Enzyme Inhibition

- Aromatase Inhibition (Compound 2e) : Compound 2e () demonstrated activity comparable to letrozole, a clinical aromatase inhibitor. The thiazole-hydrazone-imidazole scaffold suggests that the target compound’s carboxamido group could similarly modulate enzyme interactions .

Physicochemical and ADMET Properties

- Fluorinated analogs (, MW 334.29) may exhibit enhanced metabolic stability due to trifluoromethyl groups .

- Safety Profiles: Derivatives like ethyl 2-(2-aminothiazol-4-yl)acetate () have well-documented safety data, though substituents like benzyloxy or trifluoromethyl may require specific toxicity assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.